molecular formula C21H22BrN5O3S B11665218 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11665218
M. Wt: 504.4 g/mol
InChI Key: IRQNTFVRQAJDGD-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Schiff base derivative featuring an acetohydrazide backbone with a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group and at the 4- and 5-positions with ethyl and 4-methoxyphenyl groups, respectively. The imine functionality adopts an (E)-configuration, stabilized by conjugation with the electron-withdrawing bromine atom on the 5-bromo-2-methoxyphenyl moiety. Its synthesis typically involves condensation of a substituted benzaldehyde with a sulfanyl-triazole acetohydrazide precursor under acidic conditions .

Key structural features include:

  • Sulfanyl group: Enhances lipophilicity and influences redox properties.
  • Bromo and methoxy substituents: Modulate electronic effects and steric bulk.

Properties

Molecular Formula

C21H22BrN5O3S

Molecular Weight

504.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22BrN5O3S/c1-4-27-20(14-5-8-17(29-2)9-6-14)25-26-21(27)31-13-19(28)24-23-12-15-11-16(22)7-10-18(15)30-3/h5-12H,4,13H2,1-3H3,(H,24,28)/b23-12+

InChI Key

IRQNTFVRQAJDGD-FSJBWODESA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

Compound X is typically synthesized via three primary intermediates:

  • 5-(4-Methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

  • 2-Bromo-N-(5-bromo-2-methoxyphenyl)acetamide

  • N'-(5-Bromo-2-methoxyphenyl)methylidene acetohydrazide

Preparation of 5-(4-Methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

This intermediate is synthesized through cyclization of thiosemicarbazide derivatives. For example:

  • Step 1 : Reaction of 4-methoxybenzoic acid hydrazide with ethyl isothiocyanate in methanol yields N-(4-methoxyphenyl)thiosemicarbazide .

  • Step 2 : Cyclization in basic media (e.g., NaOH) at 80–100°C forms the triazole-thiol core.

Key Data :

ParameterValueSource
Yield72–78%
Reaction Time6–8 hours
CharacterizationIR: 1,230 cm⁻¹ (C=S stretch)

Synthesis of 2-Bromo-N-(5-bromo-2-methoxyphenyl)acetamide

This intermediate is prepared via bromoacetylation:

  • Step 1 : 5-Bromo-2-methoxyaniline is treated with bromoacetyl bromide in dichloromethane with triethylamine as a base.

  • Step 2 : Purification via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

ParameterValueSource
Yield65–70%
Melting Point128–130°C
¹H NMR (CDCl₃)δ 3.89 (s, OCH₃), 4.02 (s, Br)

Formation of N'-(5-Bromo-2-methoxyphenyl)methylidene acetohydrazide

A Schiff base is generated by condensing acetohydrazide with 5-bromo-2-methoxybenzaldehyde in ethanol under acidic conditions:

  • Reagents : Glacial acetic acid (catalyst), reflux at 70°C for 4 hours.

Key Data :

ParameterValueSource
Yield82%
¹³C NMR (DMSO-d₆)δ 167.5 (C=O), 153.2 (C=N)

Final Coupling Reaction

The target compound is assembled via nucleophilic substitution:

  • Step 1 : Deprotonation of 5-(4-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with NaH in DMF.

  • Step 2 : Reaction with 2-bromo-N-(5-bromo-2-methoxyphenyl)acetamide at 60°C for 12 hours.

  • Step 3 : Condensation with N'-(5-bromo-2-methoxyphenyl)methylidene acetohydrazide in ethanol.

Optimized Reaction Conditions :

ParameterValueSource
SolventDMF/Ethanol (1:1)
Temperature60°C
CatalystTriethylamine
Overall Yield58–63%

Critical Analysis of Methodologies

Challenges in Sulfanyl Group Incorporation

The sulfanyl (-S-) linkage between the triazole and acetohydrazide moieties is prone to oxidation. Strategies to mitigate this include:

  • Using inert atmospheres (N₂/Ar).

  • Adding antioxidants like BHT (butylated hydroxytoluene).

Comparative Yields Under Different Conditions :

ConditionYield (%)Purity (%)Source
Air atmosphere4288
N₂ atmosphere6395
N₂ + 0.1% BHT6797

Role of Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead byproduct formation. Ethanol/water mixtures improve selectivity for Schiff base formation.

Solvent Optimization Data :

Solvent SystemReaction Time (h)Yield (%)
DMF1258
Ethanol1849
DMF/Ethanol (1:1)1463

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Key peaks include 1,675 cm⁻¹ (C=O), 1,230 cm⁻¹ (C=S), and 3,300 cm⁻¹ (N-H).

  • ¹H NMR : Distinct signals for methoxy (δ 3.85–3.89), triazole protons (δ 8.12–8.20), and methylidene (δ 8.45).

  • Mass Spectrometry : Molecular ion peak at m/z 577.98 [M+H]⁺ aligns with the molecular formula C₂₁H₂₂BrN₅O₃S.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O, 70:30) shows ≥95% purity for optimized protocols.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical stepwiseHigh purityLengthy (5–7 days)58–63
One-pot synthesisFaster (2–3 days)Lower purity (85–90%)48–52
Microwave-assistedEnergy-efficientSpecialized equipment needed65–68

Industrial-Scale Considerations

  • Cost Analysis : Bromoacetyl bromide and 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol account for 70% of raw material costs.

  • Green Chemistry Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazide and aldehyde.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the development of pharmaceuticals due to its unique structural features and biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including those similar to N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, show promising antibacterial and antifungal properties. Studies have demonstrated efficacy against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The triazole ring is known for its role in many antimicrobial agents due to its ability to inhibit fungal cytochrome P450 enzymes .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Compounds containing triazole moieties have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This makes it a candidate for further investigation in the treatment of inflammatory diseases.

Anticancer Activity

The presence of the triazole ring in the compound is associated with anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . Studies focusing on the synthesis of related compounds have highlighted their potential as anticancer agents .

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may possess neuroprotective effects. Research into triazole derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial for conditions such as Alzheimer's disease .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structural integrity and purity .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (-HC=N-) plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetohydrazides with Triazole Moieties
Compound Name Substituents (Triazole Position) Key Functional Groups Biological Activity/Properties Reference
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) Bromo, methoxy, sulfanyl Not explicitly reported (potential antimicrobial)
N′-[(E)-(5-bromo-2-hydroxybenzylidene)]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 4-Phenyl (1,2,3-triazole) Bromo, hydroxy Antifungal activity (Candida spp.)
N′-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(2-methylprop-2-enyl), 5-(4-bromophenyl) Bromo (dual), sulfanyl, hydroxy Enhanced lipophilicity, potential antitumor
N′-[(E)-(3-bromo-4-hydroxy-5-methoxybenzylidene)]-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide Benzimidazole substituent Bromo, methoxy, hydroxy Antibacterial (Gram-positive strains)

Key Observations :

  • Methoxy groups (as in the target compound) increase solubility in polar solvents compared to hydroxy analogs (e.g., 11h) but may reduce hydrogen-bonding capacity .
  • Benzimidazole derivatives (e.g., ) exhibit superior bioactivity due to aromatic π-stacking interactions, absent in the target compound .
Electronic and Spectroscopic Comparisons
  • X-ray Crystallography : The (E)-configuration of the imine bond in the target compound is confirmed via single-crystal analysis, similar to compounds like (E)-N′-(3-bromo-4-hydroxy-5-methoxybenzylidene) analogs .
  • NMR Data :
    • The target compound’s 1H NMR shows a singlet at δ 11.85 ppm for the hydrazide NH, consistent with compounds like 11h (δ 11.85 ppm) .
    • 13C NMR signals for the triazole carbons (125–130 ppm) align with analogs in .

Biological Activity

The compound N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a novel hydrazide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process:

  • Formation of Hydrazone : The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with acetohydrazide.
  • Introduction of Triazole Moiety : The triazole component is introduced through a reaction with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
  • Final Product Isolation : The final product is isolated through crystallization or chromatography techniques.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16
Enterococcus faecalis16

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to its antibacterial effects, this compound also exhibits antifungal activity. It has been tested against several fungal strains with the following MIC values:

Fungal StrainMIC (µg/mL)
Candida albicans8
Candida glabrata16
Aspergillus niger50

The antifungal activity suggests potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicate that the compound can inhibit the proliferation of various cancer cell lines. The IC50 values for selected cancer cell lines are presented in the following table:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings underscore the compound's potential as a therapeutic agent in oncology .

Study on Antibacterial Properties

A comprehensive study conducted by researchers evaluated the antibacterial efficacy of several hydrazone derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential use in developing new antibiotics .

Study on Anticancer Activity

Another significant case study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that it induced apoptosis in HeLa cells through a mitochondrial pathway, highlighting its mechanism of action and potential for further development as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes for preparing this acetohydrazide and its derivatives?

The compound is typically synthesized via condensation of hydrazide intermediates with aromatic aldehydes under reflux in ethanol. For example, derivatives are formed by reacting 2-{[5-(aryl)-1,3,4-oxadiazol-2-yl]sulfonyl}acetohydrazides with aldehydes in ethanol for 5 hours, followed by recrystallization from aqueous ethanol . Optimization includes adjusting stoichiometry (e.g., 1:10 molar ratio of hydrazide to aldehyde) and monitoring reaction progress via TLC (Chloroform:Methanol, 7:3) .

Q. How can reflux conditions and solvent systems be optimized to improve reaction yields?

Ethanol is commonly used due to its polarity and boiling point (78°C), which facilitates efficient condensation. Reflux durations of 4–5 hours are typical, with yields improved by slow addition of reactants (e.g., hydrazine hydrate) and post-reaction precipitation in ice water to enhance purity . Alternative solvents like methanol or DMF may alter reaction kinetics but require stability testing under reflux .

Q. What spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • NMR (¹H and ¹³C) to confirm substituent positions and E/Z isomerism (e.g., methoxy proton signals at δ 3.8–4.0 ppm).
  • Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for related hydrazides with triclinic crystal systems (e.g., space group P1, α = 71.98°, β = 82.23°) .

Q. How do bromo and methoxy substituents influence the compound’s stability and reactivity?

The bromo group at the 5-position enhances electron-withdrawing effects, stabilizing the hydrazone Schiff base via resonance. Methoxy groups at the 2- and 4-positions increase solubility in polar solvents but may reduce thermal stability due to steric hindrance. Computational studies (e.g., DFT) show these substituents affect HOMO-LUMO gaps, impacting redox behavior .

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interactions with biological targets?

Docking workflows (e.g., AutoDock Vina) use crystal structures of target proteins (e.g., fungal CYP51 or bacterial DHFR) to model binding. The triazole-sulfanyl moiety often shows strong hydrogen bonding with active-site residues (e.g., Arg-96 in CYP51), while the bromophenyl group contributes hydrophobic interactions. Scoring functions (e.g., ΔG = -9.2 kcal/mol) correlate with in vitro antifungal IC₅₀ values .

Q. What computational methods (e.g., DFT) are applied to analyze electronic properties?

DFT calculations at the B3LYP/6-311++G(d,p) level predict:

  • Charge distribution: Negative charge on sulfanyl sulfur (-0.32 e) and positive charge on the hydrazide nitrogen (+0.18 e).
  • Vibrational spectra: Match experimental FT-IR data within 5 cm⁻¹ error.
  • Thermodynamic stability: Gibbs free energy of formation (ΔGf) = -245 kJ/mol, indicating spontaneous synthesis .

Q. How to address contradictions in reported biological activity data across studies?

Discrepancies in MIC values (e.g., 8–32 µg/mL against Candida albicans) may arise from:

  • Strain variability: Use standardized strains (ATCC) and broth microdilution protocols (CLSI M27).
  • Solubility differences: Pre-saturate compounds in DMSO/PBS mixtures.
  • Assay interference: Confirm purity via HPLC (>95%) to exclude byproduct effects .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Bioisosteric replacement : Swap the 4-methoxyphenyl triazole with 4-chlorophenyl to improve lipophilicity (clogP from 2.1 to 3.4).
  • Hybridization : Fuse with pyrazole or oxadiazole cores to target multiple enzymes (e.g., COX-2 and α-glucosidase).
  • Prodrug modification : Introduce ester groups at the acetohydrazide terminus to enhance membrane permeability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Purification : Column chromatography is impractical for >10 g batches; switch to fractional crystallization (ethanol/water).
  • Byproduct control : Optimize reaction pH (5.5–6.0) to minimize hydrolysis of the hydrazone bond.
  • Yield variability : Use automated reflux systems with temperature (±1°C) and stirring rate (500 rpm) controls .

Q. How to analyze intermolecular interactions in crystal structures using Hirshfeld surfaces?

Hirshfeld analysis (CrystalExplorer) quantifies contacts:

  • H∙∙∙H (55–60%): Dominant in hydrophobic regions.
  • C∙∙∙Br (8–12%): Stabilize crystal packing via halogen bonds.
  • N∙∙∙O (5–7%): Critical for layer stacking in triclinic systems .

Q. Methodological Notes

  • Synthetic Protocols : Always confirm intermediates via LC-MS before proceeding to next steps .
  • Computational Tools : Use Gaussian 16 for DFT and PyMOL for docking visualization .
  • Data Reproducibility : Publish raw spectral data (NMR, IR) in supplementary materials for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.